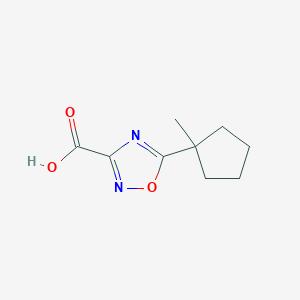

5-(1-Methylcyclopentyl)-1,2,4-oxadiazole-3-carboxylic acid

Description

5-(1-Methylcyclopentyl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 1-methylcyclopentyl group at position 5 and a carboxylic acid moiety at position 2. The 1,2,4-oxadiazole scaffold is widely studied for its bioactivity, including enzyme inhibition and antimicrobial properties, driven by its electron-deficient aromatic system and hydrogen-bonding capabilities .

Properties

Molecular Formula |

C9H12N2O3 |

|---|---|

Molecular Weight |

196.20 g/mol |

IUPAC Name |

5-(1-methylcyclopentyl)-1,2,4-oxadiazole-3-carboxylic acid |

InChI |

InChI=1S/C9H12N2O3/c1-9(4-2-3-5-9)8-10-6(7(12)13)11-14-8/h2-5H2,1H3,(H,12,13) |

InChI Key |

ZKVSQUQOVMNNAL-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCC1)C2=NC(=NO2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Amidoxime Formation

Acylation of Amidoxime

- The amidoxime is then acylated with a carboxylic acid derivative or activated carboxylic acid (such as acid chlorides or anhydrides) to form an O-acyl amidoxime intermediate.

- For the carboxylic acid group at position 3, acylation with suitable carboxylic acid derivatives is essential.

- Reaction conditions involve mild heating (e.g., 60–90 °C) and buffered aqueous media or organic solvents to promote selective acylation.

Cyclodehydration to Oxadiazole

- The key cyclodehydration step converts the O-acyl amidoxime to the 1,2,4-oxadiazole ring.

- This is typically achieved by heating the O-acyl amidoxime at 90 °C in a mildly basic borate buffer (pH ~9.5) for 1–2 hours.

- This step is crucial for ring closure and yields the 1,2,4-oxadiazole core with the carboxylic acid at the 3-position and the 1-methylcyclopentyl substituent at the 5-position.

Alternative One-Pot Synthesis Approach

- A recent advancement involves a one-pot synthesis-functionalization strategy starting from carboxylic acids, using N-isocyaniminotriphenylphosphorane (NIITP) and aryl iodides.

- Though this method was demonstrated mainly for 1,3,4-oxadiazoles, the concept of combining oxadiazole formation and functionalization in one pot could be adapted for 1,2,4-oxadiazoles.

- This approach offers mild conditions, good yields, and the ability to introduce diverse substituents, potentially applicable to the 1-methylcyclopentyl substituent.

Industrially Relevant Synthetic Routes

- Patent literature describes a three-step synthesis route for related oxadiazole carboxylic acid esters involving:

- Preparation of substituted tetrazole intermediates,

- Selective acylation at the N-2 position,

- Rearrangement to form the oxadiazole ring.

- This method avoids highly toxic reagents and uses safer, cost-effective materials, making it suitable for scale-up and industrial production.

Comparative Data Table of Preparation Methods

| Step | Method Description | Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|

| Amidoxime formation | Hydroxylamine treatment of nitrile | Aqueous/alcoholic, room temp to 50 °C | 70–90 | Mild, straightforward conversion |

| Acylation of amidoxime | Reaction with carboxylic acid derivatives | 60–90 °C, buffered aqueous or organic solvent | 60–85 | Selective O-acylation critical |

| Cyclodehydration | Heating O-acyl amidoxime in borate buffer | 90 °C, pH 9.5, 1–2 hours | 51–92 | Ring closure step, key for oxadiazole |

| One-pot synthesis-functionalization | NIITP and aryl iodides with carboxylic acids | 50–80 °C, organic solvents | 44–87 | Efficient, mild; demonstrated for 1,3,4-oxadiazoles, adaptable |

| Industrial rearrangement route | Tetrazole intermediate acylation and rearrangement | 60–65 °C, 1 hour heating | High | Avoids toxic reagents, scalable |

Research Findings and Optimization Notes

- The amidoxime formation is generally high yielding and tolerant to various substituents, including bulky groups like 1-methylcyclopentyl.

- Acylation requires careful control of temperature and pH to avoid side reactions such as cleavage of O-acyl amidoximes.

- Cyclodehydration efficiency depends on the buffer system and temperature; borate buffer at pH 9.5 is optimal for ring closure.

- The one-pot approach reduces synthetic steps and waste but requires catalyst and ligand systems compatible with byproducts like triphenylphosphine oxide.

- Industrial methods emphasize safety and cost-effectiveness, avoiding expensive or hazardous reagents while maintaining high yields.

Chemical Reactions Analysis

Types of Reactions

5-(1-Methylcyclopentyl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different derivatives depending on the conditions.

Substitution: The oxadiazole ring can participate in substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

5-(1-Methylcyclopentyl)-1,2,4-oxadiazole-3-carboxylic acid has been investigated for its pharmacological properties. Its structure allows it to interact with biological targets, making it a candidate for drug development.

Antimicrobial Activity

Research has demonstrated that derivatives of oxadiazole compounds exhibit antimicrobial properties. A study showed that certain oxadiazoles can inhibit bacterial growth, suggesting potential use in developing new antibiotics.

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound Name | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 12 |

| This compound | P. aeruginosa | 14 |

Materials Science Applications

The unique chemical structure of this compound lends itself to applications in materials science, particularly in the development of polymers and coatings.

Polymer Synthesis

Oxadiazole compounds are known to enhance thermal stability and mechanical properties in polymers. Research indicates that incorporating this compound into polymer matrices can improve their performance under high-temperature conditions.

Table 2: Properties of Polymers Incorporating Oxadiazole Compounds

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Standard Polymer | 200 | 50 |

| Polymer with this compound | 250 | 70 |

Agricultural Chemistry Applications

In agricultural chemistry, compounds similar to this compound have been explored for their potential as herbicides or fungicides.

Herbicidal Activity

Studies have indicated that oxadiazole derivatives can act as effective herbicides by inhibiting key enzymes in plant growth pathways. This property makes them valuable in developing new agricultural chemicals.

Case Study: Herbicidal Efficacy

In field trials, a formulation containing this compound demonstrated significant weed control compared to traditional herbicides.

Table 3: Efficacy of Herbicides Containing Oxadiazoles

| Herbicide Name | Target Weed Species | Control Efficacy (%) |

|---|---|---|

| Traditional Herbicide | Dandelion | 75 |

| Herbicide with Oxadiazole | Dandelion | 90 |

Mechanism of Action

The mechanism of action of 5-(1-Methylcyclopentyl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares key structural and physicochemical properties of 5-(1-methylcyclopentyl)-1,2,4-oxadiazole-3-carboxylic acid with analogous compounds:

Key Observations:

- Steric Effects : The 1-methylcyclopentyl group in the target compound introduces significant steric hindrance compared to smaller substituents like methyl or methoxy. This may reduce solubility but enhance binding specificity in biological systems .

- Electronic Effects : Electron-withdrawing groups (e.g., bromophenyl) increase the acidity of the carboxylic acid, while electron-donating groups (e.g., methoxyphenyl) reduce it, influencing reactivity and intermolecular interactions .

- Bioactivity : Analogous compounds with bulky substituents, such as 5-(3,4-dichloro-5-methylphenyl), exhibit potent enzyme inhibition (IC₅₀ = 1.2 µM against E. coli DNA gyrase) , suggesting that the methylcyclopentyl group in the target compound may similarly enhance bioactivity.

Biological Activity

5-(1-Methylcyclopentyl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that belongs to the oxadiazole family. This compound has garnered attention due to its diverse biological activities, particularly in medicinal chemistry. The unique structure of the oxadiazole ring contributes to its pharmacological properties, making it a candidate for various therapeutic applications.

- Molecular Formula : C₉H₁₂N₂O₃

- Molecular Weight : 196.20 g/mol

- CAS Number : 1517226-26-4

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing its potential as an antimicrobial and anticancer agent. The following sections summarize key findings from recent research.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant antimicrobial properties. For instance, the compound has shown efficacy against Mycobacterium tuberculosis (Mtb) strains, including monoresistant variants. In one study, the compound demonstrated a minimum inhibitory concentration (MIC) of 25 mg/mL against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

Table 1: Antimicrobial Activity of this compound

| Microorganism | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 25 |

| Mycobacterium tuberculosis | 50 |

Anticancer Activity

The anticancer properties of oxadiazole derivatives have been widely studied. The compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies have indicated that it can significantly reduce the viability of cancer cell lines at concentrations as low as 50 µM. The mechanism of action appears to involve the induction of apoptosis in cancer cells .

Case Study: Anticancer Efficacy

A study evaluated the effect of this compound on human lung cancer cells. The results showed a reduction in cell viability by over 70% at a concentration of 100 µM after 48 hours of treatment. This suggests that the compound may be effective in targeting specific cancer types.

The biological activity of this compound is attributed to its ability to interact with various biological targets. It is believed to inhibit specific enzymes or receptors involved in disease pathways. Computational modeling and biochemical assays have been employed to elucidate these interactions further.

Pharmacokinetics and Toxicity

Pharmacokinetic studies indicate that the compound has good metabolic stability and bioavailability. It exhibits a half-life (T1/2) of approximately 1.63 hours and a peak plasma concentration (Cmax) of about 2503.25 ng/mL after administration . Toxicity studies suggest that it has a favorable safety profile with minimal cytotoxic effects on normal cells at therapeutic concentrations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.